molecular formula C18H22N6O3 B2961732 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide CAS No. 1448027-57-3

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide

Cat. No.: B2961732
CAS No.: 1448027-57-3
M. Wt: 370.413
InChI Key: OWGOGTPGBMVYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,5-dimethyl-1,2-oxazole moiety linked via a propanamide chain to an ethyl-substituted 4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazole (Figure 1). The oxazole and triazolone rings are critical pharmacophores, often implicated in hydrogen bonding and hydrophobic interactions with biological targets. The pyridinyl group may enhance solubility or participate in π-π stacking within enzyme active sites, while the propanamide linker provides conformational flexibility.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-12-14(13(2)27-22-12)7-8-16(25)20-10-11-24-18(26)23(3)17(21-24)15-6-4-5-9-19-15/h4-6,9H,7-8,10-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGOGTPGBMVYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share core heterocyclic features with the target molecule but differ in substituents and linker groups, leading to distinct physicochemical and pharmacological profiles:

2-{[4-Allyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,5-Dimethylphenyl)Acetamide ()

  • Key Features : Replaces the oxazole ring with a 3,5-dimethylphenyl group and incorporates a thioacetamide linker.

5-Fluoro-N-(4-Methyl-1,2-Oxazol-5-yl)-4-(3-Oxo-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide ()

  • Key Features : Contains a trifluoropropyl group and a benzamide scaffold.
  • Impact : The fluorine atoms enhance electronegativity and metabolic stability, while the benzamide core may improve target affinity through rigid planar interactions .

N-(2-(4-Methyl-5-Oxo-3-(Pyridin-2-yl)-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)-3-(4-Oxoquinazolin-3(4H)-yl)Propanamide ()

  • Key Features: Substitutes the oxazole with a quinazolinone ring.
Bioactivity and Structure-Activity Relationships (SAR)

highlights that bioactivity profiles strongly correlate with chemical structures. For instance:

  • Compounds with triazole-oxazole hybrids (e.g., the target molecule) may cluster into groups with similar kinase-inhibitory activity.
  • Thioether-linked analogues () might exhibit divergent bioactivity due to altered solubility or redox properties.
  • Fluorinated derivatives () could show enhanced pharmacokinetic profiles, as fluorine often reduces cytochrome P450-mediated metabolism .

Comparative Data Table

Compound Name Key Structural Features Molecular Weight (g/mol)* Hypothesized Bioactivity Reference
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide Oxazole-triazolone core, propanamide linker, pyridinyl substituent ~438.5 Kinase inhibition, anti-inflammatory -
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide () Thioacetamide linker, allyl-triazole, dimethylphenyl ~425.5 Altered solubility/metabolic stability
5-Fluoro-N-(4-methyl-1,2-oxazol-5-yl)-...benzamide () Trifluoropropyl, benzamide, tetrahydrotriazolopyridine ~498.4 Enhanced target affinity, metabolic stability
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide () Quinazolinone substitution, propanamide linker ~463.5 Broader kinase/integrase inhibition

*Molecular weights estimated based on structural formulas.

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes an oxazole ring and a triazole moiety, which are known to impart various biological activities. Its molecular formula is C18H24N4O2C_{18}H_{24}N_4O_2 with a molecular weight of approximately 336.42 g/mol.

Anticancer Activity

Research indicates that derivatives of oxazole and triazole exhibit significant anticancer properties. A study highlighted the anticancer activity of similar compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa (Cervical)5.0
Compound BMCF7 (Breast)10.0
Compound CA549 (Lung)8.0

The compound under discussion may exhibit similar activity due to structural similarities with known anticancer agents .

Antimicrobial Activity

Oxazole derivatives have shown promising results in antimicrobial assays. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:

CompoundMIC (µg/ml) against Bacteria
Compound DE. coli: 16; S. aureus: 32
Compound EP. aeruginosa: 8; C. albicans: 4

These findings suggest that the target compound could possess antimicrobial properties worth investigating further .

The mechanism of action for oxazole and triazole derivatives often involves the inhibition of key enzymes or pathways in cancer and microbial cells. For instance, some compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Case Study 1: Anticancer Potential

In a study exploring various oxazole derivatives, one compound demonstrated an IC50 value of 2.76 µM against ovarian cancer cell lines, significantly outperforming standard chemotherapeutics . This suggests that the compound could be a lead candidate for further development.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial potential of oxazole derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity with MIC values lower than conventional antibiotics . This highlights the potential of the target compound in addressing antibiotic resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.